molecular formula C16H16Cl2NO6P B067422 SDZ 220-040

SDZ 220-040

Katalognummer: B067422
Molekulargewicht: 420.2 g/mol
InChI-Schlüssel: NYZFUZCCDOSQBG-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Spezielle Details zu den Synthesewegen und Reaktionsbedingungen sind urheberrechtlich geschützt und nicht allgemein veröffentlicht .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für SDZ 220-040 werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung für kundenspezifische Synthesen basierend auf Forschungsbedürfnissen verfügbar ist .

Analyse Chemischer Reaktionen

Reaktionstypen: SDZ 220-040 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Halogenierungsreagenzien und Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise verschiedene oxygenierte Derivate ergeben, während die Reduktion zu dechlorierten Produkten führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: SDZ 220-040 ist einzigartig aufgrund seiner selektiven Hemmung von N-Methyl-D-Aspartat-Rezeptoren bei Säugetieren und seiner Fähigkeit, eine teilweise schwerkraftfreie Art des Wurzelwachstums zu induzieren. Dies macht es besonders wertvoll sowohl in der Neurowissenschaft als auch in der Pflanzenbiologieforschung .

Biologische Aktivität

SDZ 220-040, chemically known as (S)-α-amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its selective inhibition of NMDA receptor activity, particularly its interaction with the GluN2B subunit, which plays a crucial role in various neurological processes.

This compound exhibits a high affinity for the NMDA receptor, with a reported pKi value of 8.5, indicating its effectiveness as a competitive antagonist. It selectively inhibits NMDA receptor-mediated currents while showing minimal activity across a range of other receptor sites. This selectivity is vital for reducing potential side effects associated with broader-spectrum antagonists .

Interaction with NMDA Receptor Subunits

The NMDA receptor is composed of multiple subunits, primarily GluN1 and GluN2 (with variants such as GluN2A and GluN2B). This compound specifically targets the GluN2B subunit, which is implicated in synaptic plasticity and memory functions. Studies have demonstrated that this compound can effectively disrupt prepulse inhibition in rodent models, indicating its potential utility in treating conditions characterized by excessive NMDA receptor activity, such as neuropathic pain and epilepsy .

Preclinical Studies

Numerous preclinical studies have evaluated the biological activity of this compound:

  • Anticonvulsant Effects : In animal models, this compound has shown significant anticonvulsant properties. It effectively reduces seizure activity in various models of epilepsy, suggesting its potential as a therapeutic agent for seizure disorders .
  • Neuropathic Pain Relief : The compound has been observed to attenuate neuropathic pain responses in rat models, highlighting its analgesic potential by modulating NMDA receptor activity .
  • Protection Against Ischemia : Research indicates that this compound may confer neuroprotective effects during focal ischemic events, potentially mitigating neuronal damage through its antagonistic action on NMDA receptors .

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

  • Study on Neuropathic Pain : A study involving rats demonstrated that administration of this compound significantly reduced pain responses in models induced by nerve injury. The results indicated a marked decrease in hyperalgesia and allodynia compared to control groups .
  • Epilepsy Model : In a controlled trial using an animal model of epilepsy, this compound was administered prior to induced seizures. The results showed a substantial reduction in seizure frequency and duration, supporting its potential use as an anticonvulsant agent .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Model Outcome Reference
Neuropathic Pain StudyRatReduced hyperalgesia and allodynia
Epilepsy ModelRatDecreased seizure frequency
Ischemia Protection StudyRatNeuroprotection during focal ischemia

Eigenschaften

IUPAC Name

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFUZCCDOSQBG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the target of SDZ 220-040 and how does it interact with this target?

A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.

Q2: Does this compound interact with other NMDA receptor subtypes?

A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].

Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?

A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.

Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?

A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.